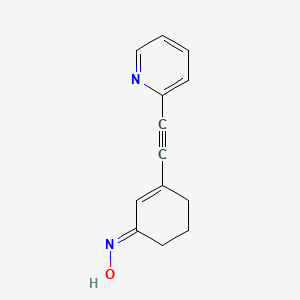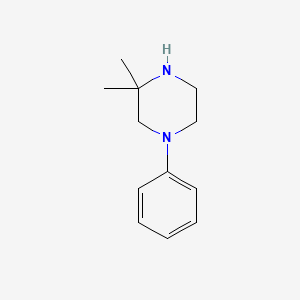![molecular formula C21H24N4O4S B12273358 1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12273358.png)
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is often associated with biological activity, and a sulfonylphenyl group that enhances its chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrolidine-2,5-dione derivative with a sulfonyl chloride in the presence of a base to form the sulfonylphenyl intermediate. This intermediate is then reacted with a piperidine derivative that has been functionalized with a methyl(pyridin-2-yl)amino group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, organic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thiol derivatives.
Applications De Recherche Scientifique
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a pyrrolidine-2,5-dione core.
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2-thione: Similar structure but with a thione group instead of a pyrrolidine-2,5-dione core.
Uniqueness
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core and a sulfonylphenyl group, which imparts specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H24N4O4S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1-[4-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H24N4O4S/c1-23(19-4-2-3-13-22-19)16-11-14-24(15-12-16)30(28,29)18-7-5-17(6-8-18)25-20(26)9-10-21(25)27/h2-8,13,16H,9-12,14-15H2,1H3 |
Clé InChI |
NABFXHKHFFQICR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid](/img/structure/B12273290.png)
![6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12273291.png)

![11-(6-Chloro-1,3-benzoxazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12273301.png)
![N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12273312.png)
![N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273314.png)
![3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12273322.png)
![N-(2-ethoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273325.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline](/img/structure/B12273329.png)
![N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine](/img/structure/B12273335.png)
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B12273341.png)


